Product packaging for BENZO(c)PHENANTHRENE, 5-ACETYL-(Cat. No.:CAS No. 63018-98-4)

BENZO(c)PHENANTHRENE, 5-ACETYL-

Cat. No.: B13956308
CAS No.: 63018-98-4
M. Wt: 270.3 g/mol
InChI Key: MFBUUODCOHVEFW-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons are organic compounds composed of two or more fused aromatic rings. nih.gov They are ubiquitous in the environment, formed from both natural processes like forest fires and anthropogenic activities such as the incomplete combustion of fossil fuels. nih.gov The arrangement of the fused rings in PAHs dictates their three-dimensional shape, which in turn influences their physical and chemical properties.

Benzo[c]phenanthrene (B127203) is a non-planar PAH with the chemical formula C₁₈H₁₂. wikipedia.org Its four fused benzene (B151609) rings create a distorted, helical structure, which sets it apart from many other planar PAHs. This inherent chirality and steric strain within the molecule are of significant theoretical interest and have practical implications for its reactivity and biological interactions. The substitution of a hydrogen atom with a functional group, such as an acetyl group at the 5-position, creates 5-acetyl-benzo[c]phenanthrene. This substitution can further influence the electronic distribution and steric hindrance of the parent molecule, opening up new avenues for research and application.

Significance of the Benzo[c]phenanthrene Skeleton in Organic Synthesis and Mechanistic Studies

The benzo[c]phenanthrene skeleton is a valuable building block in organic synthesis. Its unique architecture makes it a target for the development of novel synthetic methodologies. Researchers have explored various routes to construct this four-ring system, contributing to the broader field of PAH synthesis. acs.orgquimicaorganica.org

The functionalization of the benzo[c]phenanthrene core is a key area of investigation. For instance, the introduction of acetyl groups is often achieved through Friedel-Crafts acylation reactions. numberanalytics.comresearchgate.net This classic organic reaction allows for the direct attachment of an acyl group to the aromatic ring, providing a versatile handle for further chemical transformations. The study of these reactions on the benzo[c]phenanthrene system provides valuable mechanistic insights into electrophilic aromatic substitution on sterically hindered and non-planar PAHs.

The resulting acetyl-substituted benzo[c]phenanthrenes can serve as precursors for the synthesis of more complex molecules, including advanced materials with tailored electronic and photophysical properties. The carbonyl group of the acetyl moiety can participate in a variety of subsequent reactions, enabling the construction of larger, more intricate molecular architectures. The investigation of these derivatives contributes to a deeper understanding of structure-property relationships in the field of materials science. youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O B13956308 BENZO(c)PHENANTHRENE, 5-ACETYL- CAS No. 63018-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63018-98-4

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

1-benzo[c]phenanthren-5-ylethanone

InChI

InChI=1S/C20H14O/c1-13(21)19-12-15-11-10-14-6-2-3-7-16(14)20(15)18-9-5-4-8-17(18)19/h2-12H,1H3

InChI Key

MFBUUODCOHVEFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41

Origin of Product

United States

Structural and Electronic Analysis of Benzo C Phenanthrene Systems

Spectroscopic Characterization Techniques in Advanced Research

Photoluminescence and Fluorescence Spectroscopy for Optical Properties

The introduction of an acetyl group to the benzo[c]phenanthrene (B127203) skeleton influences its optical characteristics. Studies on acetylated benzo[c]phenanthrene derivatives demonstrate distinct photoluminescent behaviors. For instance, research on 2-acetylbenzo[c]phenanthrene, a structural isomer of the titular compound, provides valuable comparative data. This derivative exhibits notable emission in the visible region when analyzed by photoluminescence spectroscopy. researchgate.net

The UV-visible absorption spectrum of 2-acetylbenzo[c]phenanthrene in a dichloromethane (B109758) solution shows a maximum absorption (λmax) at 283 nm. researchgate.net Its photoluminescence spectrum is characterized by a broad emission band that can be resolved into six distinct sub-bands through Gaussian fitting, with peaks located near 420, 448, 481, 509, 531, and 619 nm. researchgate.net This complex emission profile suggests multiple vibrational states contributing to the electronic transition.

Broader studies on other benzo[c]phenanthrene derivatives have shown that while their absorption is typically in the ultraviolet range (λmax = 281-285 nm), they exhibit strong fluorescence in the blue portion of the visible spectrum, specifically between 410 nm and 422 nm. researchgate.netbenthamdirect.comingentaconnect.com This results in an unusually large Stokes shift, calculated to be in the range of 1.32-1.39 eV, making these compounds of interest for potential applications in optoelectronics. benthamdirect.com The extended π-conjugated system of the benzo[c]phenanthrene core is fundamental to these fluorescent properties. wikipedia.org

Table 1: Optical Properties of Acetylated Benzo[c]phenanthrene and Related Derivatives

Compound Absorption λmax (nm) Emission λmax (nm) Stokes Shift (eV)
2-Acetylbenzo[c]phenanthrene 283 researchgate.net 420-619 (multiple peaks) researchgate.net Not explicitly calculated
Benzo[c]phenanthrene Derivatives (General) 281-285 benthamdirect.com 410-422 benthamdirect.com 1.32-1.39 benthamdirect.com

Quantum Chemical and Computational Studies

Computational chemistry provides a powerful lens for examining the properties of complex molecules like 5-acetylbenzo[c]phenanthrene, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a primary computational method for investigating the molecular and electronic structure of benzo[c]phenanthrene systems. Benzo[c]phenanthrene itself is a non-planar, helical molecule due to steric hindrance in its "fjord region." nih.govwikipedia.org DFT calculations are crucial for determining the stable three-dimensional geometries and understanding the distribution of electrons within the molecule.

Calculation of Charge Delocalization Pathways in Carbocations

The study of carbocations derived from benzo[c]phenanthrene is essential for understanding its reactivity, particularly in electrophilic substitution reactions. Computational methods, including Gauge-Invariant Atomic Orbital Density Functional Theory (GIAO-DFT) and Natural Population Analysis (NPA), are employed to model these transient species and map the delocalization of positive charge. nih.govnih.gov

Experimental and computational studies on the parent benzo[c]phenanthrene show that electrophilic attack, including protonation, is directed to the C-5 position. acs.org Therefore, the carbocation formed from 5-acetylbenzo[c]phenanthrene would involve the carbonyl oxygen. Protonation of the acetyl group would generate a carboxonium ion. The positive charge in this ion would be delocalized extensively into the polycyclic aromatic system. rsc.org Computational analyses predict that in such carbocations, the positive charge is significantly delocalized into the B and C rings of the benzo[c]phenanthrene skeleton, with notable charge localization at the C-3 and C-6 positions. nih.gov This delocalization stabilizes the carbocation intermediate, influencing the regioselectivity of chemical reactions. nih.govnih.gov

Prediction of Chemical Reactivity Parameters

Computational chemistry offers several approaches to predict the most reactive sites on polycyclic aromatic hydrocarbons. For the benzo[c]phenanthrene framework, experimental results from nitration and benzoylation reactions of the parent compound confirm that the C-5 position is a primary site of electrophilic attack. acs.org

Theoretical methods are used to calculate various reactivity indices that corroborate these experimental findings. These methods include:

Computed Atomic Charges: Analysis of Mulliken, ChelpG, or Natural Bond Order (NBO) charges can identify atoms with higher electron density, which are more susceptible to electrophilic attack. nih.gov

Average Local Ionization Energy (ALIE): This method predicts reactive sites by identifying the location where an electron is most easily removed. The lowest ALIE value on the molecular surface indicates the most reactive site. nih.gov

Activation Strain Model: This DFT-based model analyzes the energy barrier of a reaction in terms of the strain energy required to deform the reactants into the transition state geometry and the interaction energy between the deformed reactants. rsc.org

For 5-acetylbenzo[c]phenanthrene, these computational tools would be applied to assess how the electron-withdrawing nature of the acetyl group modifies the reactivity of the aromatic system compared to the unsubstituted parent molecule.

Energy Calculations of Conformational States

The inherent non-planarity of the benzo[c]phenanthrene skeleton leads to a complex conformational landscape. nih.gov Quantum mechanical calculations are essential for identifying and determining the relative energies of different stable conformers.

For example, a detailed computational study of benzo[c]phenanthrene diol epoxide, a metabolite, identified eight distinct local minimum energy conformations. These were characterized by dichotomies such as syn and anti orientation of the epoxide oxygen relative to the diol, quasidiaxial and quasidiequatorial positioning of the hydroxyl groups, and an "in" and "out" descriptor based on the epoxide oxygen's position relative to the distal aromatic ring. nih.gov The energy differences between these conformers, though small, are critical in determining their relative populations and biological activities.

Reactivity and Reaction Mechanisms of Benzo C Phenanthrene Derivatives

Electrophilic Substitution Reactions on the Aromatic Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for arenes, where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. iupac.orgorganicchemistrytutor.com The reactivity and orientation of substitution on the benzo[c]phenanthrene (B127203) skeleton are dictated by the inherent properties of the ring system and the electronic influence of any substituents present.

Regioselectivity in Nitration and Bromination

For the parent, unsubstituted benzo[c]phenanthrene, electrophilic attack shows a distinct regioselectivity. Early studies involving nitration, bromination, and acetylation demonstrated a strong preference for substitution at the C-5 position. nih.gov This is further corroborated by protiodetritiation experiments, which measure the rate of acid-catalyzed tritium (B154650) exchange at different positions. These studies confirm that the C-5 position is the most reactive site for electrophilic substitution, followed by the C-6, C-4, C-1, and C-2 positions. rsc.org

Table 1: Relative Reactivity of Positions in Unsubstituted Benzo[c]phenanthrene towards Electrophilic Attack (Protiodetritiation)
PositionPartial Rate Factor (f)Relative Reactivity (Normalized to C-3)
5868020.57
624655.84
420504.86
115803.74
212002.84
34221.00
Data sourced from protiodetritiation experiments using anhydrous trifluoroacetic acid. rsc.org The partial rate factor indicates the reactivity of a given position relative to a single position in benzene (B151609).

Influence of Substituents on Reaction Pathways

The nature of the substituent on the benzo[c]phenanthrene core has a profound impact on the reaction pathway of electrophilic substitution. Substituents are broadly classified as activating or deactivating groups. libretexts.org

The 5-acetyl group on benzo[c]phenanthrene acts as a strong deactivating group. It withdraws electron density from the aromatic rings through two primary mechanisms:

Inductive Effect: The electronegative oxygen atom of the carbonyl group pulls electron density away from the ring through the sigma bond framework.

Resonance Effect: The carbonyl group can participate in resonance with the aromatic π-system, delocalizing the ring's electrons onto the oxygen atom. This effect significantly reduces the electron density within the rings, particularly at the ortho and para positions relative to the substituent.

This reduction in electron density makes the aromatic core less nucleophilic and therefore less reactive towards attack by electrophiles. makingmolecules.com In contrast, studies on benzo[c]phenanthrene derivatives with activating, electron-donating substituents like methoxy (B1213986) (-OMe) or hydroxyl (-OH) show the opposite effect. These groups donate electron density to the ring, enhancing its nucleophilicity and strongly directing incoming electrophiles to the ortho and para positions. nih.govacs.org The directive influence of these activating groups is so powerful that it can override the inherent reactivity patterns of the parent molecule. nih.gov For 5-acetylbenzo[c]phenanthrene, the deactivating nature of the acetyl group governs its reactivity, making further electrophilic substitution challenging and directing it to meta positions.

Protonation Studies and Carbocation Intermediates

The study of stable carbocations generated from PAHs provides direct insight into the intermediates of electrophilic substitution reactions and the fundamental electronic properties of these systems.

Formation and Characterization of Arenium Ions

Arenium ions of benzo[c]phenanthrene and its derivatives can be generated as persistent, stable species at low temperatures by protonation in superacid media, such as a mixture of fluorosulfuric acid (FSO₃H) and sulfuryl chloride fluoride (B91410) (SO₂ClF). nih.govnih.govresearchgate.net These highly acidic conditions allow for the protonation of the aromatic ring to form a cyclohexadienyl cation, also known as a σ-adduct or Wheland intermediate. iupac.orgwikipedia.org

The resulting carbocations can be characterized in detail using nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org In the ¹H NMR spectrum, the formation of an arenium ion is indicated by the appearance of a signal for the newly formed sp³-hybridized CH₂ group, typically at a higher field (lower ppm) than the aromatic protons. nih.gov The remaining protons on the charged aromatic framework experience a significant downfield shift due to the delocalized positive charge.

For 5-acetylbenzo[c]phenanthrene, protonation can potentially occur at two sites: on the carbonyl oxygen or on a ring carbon. Protonation of the carbonyl oxygen would form a resonance-stabilized cation without disrupting the aromaticity of the ring system. Protonation of an aromatic carbon would form an arenium ion, disrupting the aromaticity but allowing the positive charge to be delocalized across the π-system. The regioselectivity of protonation is determined by the relative stability of the resulting carbocation. nih.gov

Charge Distribution and Stability of Carbocations

The stability of an arenium ion is derived from the delocalization of the positive charge over multiple carbon atoms through the π-system. wikipedia.orgmasterorganicchemistry.com The distribution of this charge can be effectively mapped by analyzing the ¹³C NMR spectra of the carbocation. The change in chemical shift (Δδ) for each carbon atom upon protonation, when compared to the neutral precursor, is directly related to the change in local electron density. A large downfield shift (positive Δδ) indicates a significant share of the positive charge resides at that carbon. nih.govnih.gov

In carbocations derived from substituted benzo[c]phenanthrenes, the positive charge is extensively delocalized, often into specific rings of the polycyclic structure. nih.gov The presence of the 5-acetyl group, an electron-withdrawing substituent, would have a significant destabilizing effect on the arenium ion. By pulling electron density away from the already electron-deficient ring system, the acetyl group would increase the energy of the carbocation intermediate, making it less stable and more difficult to form compared to the arenium ion of the unsubstituted parent compound. This destabilization reinforces the deactivating nature of the acetyl group observed in electrophilic substitution reactions.

Table 2: Illustrative 13C NMR Chemical Shift Changes (Δδ in ppm) upon Protonation of a Substituted Benzo[c]phenanthrene Derivative
Carbon PositionΔδ (ppm)aInferred Charge
C-6+39.8High Positive
C-4+35.1High Positive
C-12b+33.2High Positive
C-8+28.5Moderate Positive
C-10+26.1Moderate Positive
C-2+25.3Moderate Positive
C-12+11.2Low Positive
C-5 (protonated site)-101.5Site of sp3 rehybridization
aRepresentative data adapted from the protonation of 6-methylbenzo[c]phenanthrene (B14748335) at C-5 to illustrate the charge delocalization concept. nih.gov Δδ = δ(ion) - δ(neutral). Positive values indicate deshielding and charge localization.

Photochemical Reactions and Transformations

The benzo[c]phenanthrene framework and the acetyl group are both chromophores that can absorb ultraviolet and visible light, leading to photochemical reactions. Research has shown that benzo[c]phenanthrene derivatives can undergo various light-induced transformations.

One significant reaction is oxidative photocyclization, which has been employed as a key step in the synthesis of benzo[c]phenanthrene ketones. researchgate.net This type of reaction typically involves the formation of a new ring through an intramolecular cyclization of a precursor molecule in its excited state, followed by oxidation to restore aromaticity. Another relevant transformation is photochemical electrocyclic ring closure, which can be used to construct the helical phenanthrene (B1679779) core. unh.edu

The presence of the acetyl group on the benzo[c]phenanthrene skeleton influences its optical properties. Studies on related ketones show absorption and photoluminescence in the visible region of the electromagnetic spectrum. researchgate.netresearchgate.net The specific wavelengths of absorption and emission, as well as the quantum yield of any photochemical processes, are directly affected by the electronic nature and position of substituents like the acetyl group. These properties are of interest for potential applications in materials science and optoelectronics. researchgate.net

Oxidative Photocyclization Mechanisms

The synthesis of the benzo[c]phenanthrene core often employs oxidative photocyclization, a powerful method for forming polycyclic aromatic hydrocarbons (PAHs). This process typically involves the irradiation of a stilbene-type precursor in the presence of an oxidizing agent.

A notable example is the synthesis of 2-acetylbenzo[c]phenanthrene. The process commences with a Heck coupling reaction between 2-bromoacetophenone (B140003) and 2-vinylnaphthalene, yielding the corresponding diarylethene. This intermediate subsequently undergoes an oxidative photocyclization reaction. The irradiation of the diarylethene in the presence of iodine and an excess of propylene (B89431) oxide, which acts as a hydrogen iodide scavenger, leads to the formation of 2-acetylbenzo[c]phenanthrene in a high yield of 84%.

The general mechanism for such oxidative photocyclizations involves the photoisomerization of the trans-stilbene (B89595) precursor to the cis-isomer. The cis-isomer, upon further photoexcitation, undergoes an intramolecular cyclization to form a dihydrophenanthrene intermediate. This unstable intermediate is then oxidized by an agent like iodine to yield the stable aromatic benzo[c]phenanthrene ring system. The regioselectivity of this cyclization is a critical aspect, with electronic and steric factors of the substituents on the precursor influencing the final product structure.

The photophysical properties of the resulting acetylated benzo[c]phenanthrene have been investigated. The table below summarizes the key optical characteristics of 2-acetylbenzo[c]phenanthrene.

PropertyValue
Absorption Maximum (λ_abs)350 nm
Emission Maximum (λ_em)441 nm (with a shoulder peak at 493 nm)
SolutionDichloromethane (B109758) (1.5 x 10⁻⁵ M)
Data sourced from Guédouar et al. (2016)

Degradation Pathways Initiated by Light

The degradation of polycyclic aromatic hydrocarbons (PAHs), including benzo[c]phenanthrene derivatives, can be initiated by exposure to light, particularly ultraviolet (UV) radiation. This photodegradation is an important environmental fate process for these compounds. While specific, detailed studies on the light-initiated degradation pathways of 5-acetyl-benzo[c]phenanthrene are not extensively documented in the reviewed literature, the general mechanisms of PAH photodegradation provide a strong basis for understanding its likely transformation.

Upon absorption of UV radiation, PAHs are promoted to an excited electronic state. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the PAH molecule.

The degradation of PAHs often proceeds through oxidation. For the parent benzo[c]phenanthrene, as with other PAHs, photooxidation can lead to the formation of various oxygenated products. Common intermediates include endoperoxides, which can further react to form stable quinones. For instance, the photooxidation of anthracene, a related PAH, is known to produce anthraquinone.

In the case of alkyl-substituted PAHs, the alkyl groups themselves can be sites of photooxidation. It has been observed that methyl groups on PAHs can be oxidized to hydroxymethyl groups and subsequently to formyl or carboxyl groups upon irradiation. Therefore, a plausible degradation pathway for 5-acetyl-benzo[c]phenanthrene initiated by light would involve two main routes:

Oxidation of the Aromatic Core: Attack by ROS on the benzo[c]phenanthrene ring system, leading to the formation of benzo[c]phenanthrene-diones (quinones). The exact isomer(s) formed would depend on the electron distribution in the excited state and steric factors.

Oxidation of the Acetyl Group: The acetyl substituent could undergo oxidation. This might involve initial hydrogen abstraction from the methyl group of the acetyl moiety, followed by reaction with oxygen to form a hydroperoxide, which could then undergo further reactions. It is conceivable that the acetyl group could be oxidized to a carboxylic acid group, resulting in the formation of benzo[c]phenanthrene-5-carboxylic acid, or potentially be cleaved from the aromatic ring altogether under prolonged irradiation.

It is important to note that the specific products and the dominance of a particular pathway would be influenced by factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium.

Biological and Environmental Transformation Studies Excluding Human Clinical Outcomes and Safety

Metabolic Activation Pathways in Experimental Systems

The biotransformation of polycyclic aromatic hydrocarbons (PAHs), such as benzo[c]phenanthrene (B127203) and its derivatives, is a critical area of study due to the potential for metabolic activation to more toxic and carcinogenic compounds. This process is primarily mediated by a series of enzymatic reactions within biological systems.

Cytochrome P450 Enzyme Involvement in Metabolism

The initial and rate-limiting step in the metabolism of many xenobiotics, including 5-acetylbenzo(c)phenanthrene, is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. uniba.it These heme-containing monooxygenases are responsible for the oxidative metabolism of a wide array of compounds. uniba.it In experimental systems, such as animal models and microsomal preparations, specific CYP enzymes have been identified as key players in the metabolism of the parent compound, benzo[c]phenanthrene (B[c]Ph). nih.gov

Studies using human liver and lung microsomes have demonstrated that CYP enzymes are integral to the metabolic activation of B[c]Ph. nih.gov In human liver microsomes, CYP1A2 has been identified as the primary enzyme responsible for the formation of B[c]Ph dihydrodiols. nih.gov Furthermore, recombinant human P450 enzymes expressed in bacterial and yeast systems have shown that in addition to CYP1A2, CYP1B1 also effectively mediates the metabolism of B[c]Ph. nih.gov The involvement of these specific CYP isozymes highlights the initial oxidative step that prepares the molecule for further transformation. This process is crucial as it dictates the subsequent metabolic pathways and the ultimate biological activity of the compound.

While direct studies on 5-acetylbenzo[c]phenanthrene are limited, the metabolic pathways of the parent compound, benzo[c]phenanthrene, provide a strong model for its acetylated derivative. The acetyl group may influence the rate and regioselectivity of CYP-mediated oxidation, but the fundamental mechanism of action is expected to be similar.

Table 1: Cytochrome P450 Enzymes Involved in Benzo[c]phenanthrene Metabolism

Enzyme FamilySpecific IsozymeExperimental SystemKey Findings
Cytochrome P450CYP1A2Human liver microsomesPrimarily mediates the formation of B[c]Ph-3,4-dihydrodiol. nih.gov
Cytochrome P450CYP1B1Recombinant human P450Effectively mediates B[c]Ph metabolism. nih.gov

Formation of Dihydrodiol-Epoxide Metabolites

Following the initial oxidation by CYP enzymes, the resulting epoxide is typically hydrolyzed by epoxide hydrolase to form a dihydrodiol. This dihydrodiol can then undergo a second round of oxidation by CYP enzymes to form a highly reactive dihydrodiol-epoxide. This "diol-epoxide" pathway is a well-established mechanism for the activation of many PAHs to their ultimate carcinogenic forms.

For benzo[c]phenanthrene, the formation of benzo[c]phenanthrene-3,4-dihydrodiol-1,2-epoxide (B[c]PhDE) is of particular concern. nih.govnih.gov This bay-region diol epoxide is a potent mutagen and carcinogen. nih.govnih.gov The stereochemistry of the diol epoxide significantly influences its biological activity. nih.gov Different configurational isomers of B[c]Ph-3,4-diol-1,2-epoxides exhibit varying degrees of tumorigenicity. nih.gov The formation of these reactive intermediates is a critical step in the chain of events leading to DNA damage.

DNA Adduct Formation in Cellular and In Vitro Models

The ultimate carcinogenic metabolites, the dihydrodiol-epoxides, are electrophilic and can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. This covalent binding of the PAH metabolite to DNA results in the formation of a DNA adduct. DNA adduct formation is considered a key initiating event in chemical carcinogenesis.

In the case of benzo[c]phenanthrene, its diol epoxides have been shown to react extensively with DNA. nih.gov A notable characteristic of B[c]PhDE is its preference for binding to adenine (B156593) residues in DNA, which is in contrast to some other PAHs like benzo[a]pyrene (B130552) that preferentially bind to guanine. nih.gov The formation of these specific DNA adducts can lead to mutations during DNA replication if not repaired, ultimately contributing to the initiation of cancer.

Studies using cellular and in vitro models have demonstrated that the DNA mismatch repair (MMR) system can recognize B[c]PhDE-DNA adducts. nih.gov This recognition can trigger apoptosis (programmed cell death), which serves as a protective mechanism to eliminate cells with damaged DNA. nih.gov

Table 2: Key Metabolites and their Role in Benzo[c]phenanthrene Carcinogenesis

MetabolitePrecursorKey Role
Benzo[c]phenanthrene-3,4-dihydrodiolBenzo[c]phenanthreneProximate carcinogen, precursor to the ultimate carcinogen. nih.gov
Benzo[c]phenanthrene-3,4-dihydrodiol-1,2-epoxideBenzo[c]phenanthrene-3,4-dihydrodiolUltimate carcinogen, reacts with DNA to form adducts. nih.govnih.gov
B[c]PhDE-DNA AdductsBenzo[c]phenanthrene-3,4-dihydrodiol-1,2-epoxideInitiation of carcinogenesis through mutagenesis. nih.govnih.gov

Microbial Degradation and Biotransformation Pathways

In the environment, microorganisms play a crucial role in the breakdown and detoxification of organic pollutants, including PAHs. The study of these microbial degradation pathways is essential for developing bioremediation strategies for contaminated sites.

Aerobic and Anaerobic Degradation Mechanisms by Microorganisms

Microorganisms have evolved diverse metabolic strategies to utilize PAHs as a source of carbon and energy. Both aerobic and anaerobic degradation pathways have been identified for various PAHs.

Under aerobic conditions, bacteria and fungi initiate the degradation of PAHs by introducing oxygen into the aromatic ring structure. This is a critical first step that destabilizes the ring and facilitates subsequent cleavage. In contrast, anaerobic degradation is a much slower process and typically involves different initial activation reactions, such as carboxylation or addition to fumarate, before ring cleavage can occur.

Enzymatic Systems Involved in Bioremediation

The enzymatic machinery of microorganisms is central to their ability to degrade PAHs. Under aerobic conditions, the key enzymes are oxygenases, which catalyze the incorporation of oxygen into the PAH molecule.

Monooxygenases and Dioxygenases:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This is a hallmark of bacterial PAH degradation. For example, the degradation of benz[a]anthracene by Mycobacterium sp. has been shown to proceed via the formation of dihydrodiols, indicating the action of dioxygenases. nih.gov

Monooxygenases (including Cytochrome P450 monooxygenases): In contrast to bacteria, fungi often utilize cytochrome P450 monooxygenases to initiate PAH degradation. These enzymes incorporate one atom of oxygen into the substrate, forming an epoxide which is then enzymatically hydrated to a trans-dihydrodiol. Ligninolytic fungi, with their powerful extracellular enzymes like lignin (B12514952) peroxidase and manganese peroxidase, are also capable of degrading complex PAHs. researchgate.net

Following the initial oxidation, a series of other enzymes, including dehydrogenases and ring-cleavage enzymes, are involved in the further breakdown of the PAH molecule, ultimately leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. The specific metabolites formed during degradation can vary depending on the microbial species and the specific enzymatic pathway employed.

Table 3: Enzymes Involved in Microbial PAH Degradation

Enzyme TypeFunctionOrganism Type
DioxygenasesIncorporate two oxygen atoms to form a cis-dihydrodiol.Bacteria
Monooxygenases (CYP450)Incorporate one oxygen atom to form an epoxide.Fungi
Lignin PeroxidaseOxidative degradation of complex aromatic structures.Ligninolytic Fungi
Manganese PeroxidaseOxidative degradation of complex aromatic structures.Ligninolytic Fungi

Environmental Occurrence and Fate Studies (Excluding Human Exposure Assessment)

Formation during Incomplete Combustion Processes

Polycyclic aromatic hydrocarbons are primarily formed during the incomplete combustion of organic materials. ca.govmdpi.com This process involves the thermal decomposition of fuel at high temperatures, leading to the formation of smaller, reactive molecular fragments. These fragments, including acetylene, can then recombine in complex reactions to build up the fused aromatic ring structures characteristic of PAHs. ca.govnih.gov The specific types and quantities of PAHs formed depend on various factors, including the type of fuel, the temperature of combustion, and the amount of oxygen available. ca.gov

Presence in Environmental Media (e.g., air, water, soil) in Research Contexts

Following their formation, PAHs and their derivatives are released into the environment and can be found in various media, including air, water, and soil. Their distribution is influenced by their physical and chemical properties, such as volatility and solubility.

Air: Atmospheric transport is a major pathway for the dissemination of PAHs. These compounds can be present in the gas phase or adsorbed onto particulate matter. nih.gov Research has documented the presence of benzo[c]phenanthrene in ambient air. For instance, a study on polycyclic aromatic hydrocarbons in the ambient atmosphere reported concentrations of benzo[c]phenanthrene ranging from 0.04 to 1.0 ng/m³. nih.gov While this study did not specifically measure 5-acetylbenzo[c]phenanthrene, the presence of the parent compound suggests that its derivatives could also be present.

Concentrations of Benzo[c]phenanthrene in Ambient Air

CompoundConcentration Range (ng/m³)Reference
Benzo[c]phenanthrene0.04 - 1.0 nih.gov

Water and Soil: Due to their generally low water solubility and high affinity for organic matter, many PAHs tend to accumulate in soil and sediments. nih.govresearchgate.netoaepublish.commdpi.compjoes.com Studies of sediment cores have been used to investigate historical trends in PAH deposition, often showing an increase corresponding with industrialization. nih.govresearchgate.netmdpi.com While specific data for 5-acetylbenzo[c]phenanthrene in these media are not available, the analysis of sediment cores for other PAHs provides a framework for understanding the potential long-term fate of such compounds. For example, studies have identified a wide range of PAHs in sediment cores from various locations, with concentrations varying based on proximity to pollution sources. nih.govoaepublish.commdpi.compjoes.com

Concentrations of Selected PAHs in Sediment Cores

CompoundConcentration Range (ng/g dry weight)LocationReference
Total PAHs77.6 - 1251.1Phayao Lake, Thailand mdpi.com
Total PAHs4900 - 69362.8Taihu Lake, China pjoes.com
Total PAHs75.7 - 527.0Natural Protected Area, Mexico nih.gov

The presence of a broad spectrum of PAHs in diesel and gasoline engine exhaust further supports the potential for acetylated derivatives to be released into the environment through vehicular emissions. nih.gov

Applications and Future Directions in Benzo C Phenanthrene Research

Development of Novel Materials with Optical Properties

The unique structure of the benzo[c]phenanthrene (B127203) skeleton serves as a foundational building block for creating larger, functionalized polycyclic aromatic hydrocarbons (PAHs). researchgate.net Research into derivatives of this parent compound is driven by their rich chemistry and diverse physical properties. researchgate.net

A study involving the synthesis of a new benzo[c]phenanthrene ketone, an analogue of 5-acetyl-benzo[c]phenanthrene, demonstrated promising optical characteristics. The investigation of this ketone's properties through UV-visible absorption and photoluminescence spectroscopy revealed an emission in the visible region, highlighting its potential as a component in novel optical materials. researchgate.net The synthesis was achieved through modern organic chemistry techniques, including Heck coupling and oxidative photocyclization. researchgate.net

Further research has noted the optical activity of other benzo[c]phenanthrene derivatives, such as 4-(1-methyl-benzo[c]phenanthryl)-acetic acid, indicating a broader interest in the chiroptical properties of this class of compounds. nih.gov

Potential in Optoelectronic Applications (e.g., OLEDs)

The observed photoluminescence in benzo[c]phenanthrene derivatives suggests their potential for use in optoelectronic devices. researchgate.net Materials that emit light in the visible spectrum are crucial for the development of technologies like Organic Light-Emitting Diodes (OLEDs). The synthesized benzo[c]phenanthrene ketone, for instance, exhibited an emission maximum at 501 nm when measured in a thin solid film. researchgate.net The ability to fine-tune the electronic and optical properties of the benzo[c]phenanthrene core through the addition of functional groups, such as the acetyl group, could lead to the development of tailored materials for specific optoelectronic applications.

Table 1: Optical Properties of a Benzo[c]phenanthrene Ketone Derivative

Property Value
Absorption Maximum (λabs) 352 nm
Emission Maximum (λem) 501 nm (in thin solid film)
Optical Gap (E) 2.81 eV

Data derived from a study on a benzo[c]phenanthrene ketone, serving as an analogue for acetylated derivatives. researchgate.net

Exploration of Biological Activities in Preclinical Models (Mechanistic Focus)

The biological effects of benzo[c]phenanthrene and its derivatives are a significant area of research, primarily due to the known carcinogenic properties of many PAHs. nih.govwikipedia.org Mechanistic studies focus on how these molecules interact with biological systems at a molecular level to elicit a response. The metabolic activation by cytochrome P450 enzymes is a critical step in the bioactivity of many PAHs, transforming them into reactive intermediates like diol epoxides that can bind to DNA. nih.govnih.gov

In Vitro Cytotoxicity Studies (e.g., cancer cell lines)

The cytotoxic potential of benzo[c]phenanthrene derivatives has been evaluated in various preclinical models. In one study, the cytotoxicity of several synthesized benzo[c]phenanthrene derivatives was tested against the Hep-2 (human laryngeal cancer) cell line using an MTT colorimetric assay. researchgate.net The results indicated that the nature of the substituents on the benzo[c]phenanthrene structure significantly impacts its cytotoxic effects. researchgate.net

Other related compounds, such as benzo[c]phenanthridine (B1199836) derivatives isolated from the medicinal plant Toddalia asiatica, have demonstrated tumor-selective cytotoxicity. nih.gov Specifically, the derivative nitidine (B1203446) was found to selectively reduce the growth of murine and human lung adenocarcinoma cells in vitro. nih.gov This selectivity is a highly desirable trait in the development of anti-cancer agents. While not directly involving the 5-acetyl derivative, these studies on analogous structures provide a framework for assessing its potential biological impact.

Table 2: Cytotoxicity of Benzo[c]phenanthrene Derivatives Against Hep-2 Cell Line

Compound IC50 (µM)
Benzo[c]phenanthrene Ketone > 50
Derivative 8a (N-benzyl) ~ 40
Derivative 8b (N-phenethyl) ~ 35
Derivative 8c (N-propyl) ~ 32
Derivative 8d (N-butyl) ~ 28

Data represents the concentration required to inhibit 50% of cell growth and is estimated from published graphical data. researchgate.net

Structure-Activity Relationships in Mechanistic Biological Assays

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry and toxicology. For benzo[c]phenanthrenes, this involves correlating specific structural features with their effects in mechanistic assays.

Research has shown that substituents dramatically control the reactivity and regioselectivity of the benzo[c]phenanthrene skeleton. nih.gov For example, the presence and position of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups have a stronger directive effect than methyl (-CH3) groups in electrophilic substitution reactions. nih.gov This insight is crucial, as the position of an acetyl group (as in 5-acetyl-benzo[c]phenanthrene) would similarly influence the molecule's electronic properties and, consequently, its biological interactions.

Furthermore, studies on benzo[c]phenanthridine derivatives have identified that an 8-methoxy group is a critical structural feature for selective cytotoxicity against cancer cells. nih.gov In contrast, a related compound lacking this group showed no such selectivity. nih.gov This highlights how a single functional group can determine the biological profile of the entire molecule. The metabolic pathways are also key; cytochrome P450 enzymes, particularly P450 2A13, are highly active in oxidizing phenanthrenes, and the structure of the derivative influences the rate and products of this metabolism. nih.gov The ultimate biological activity of carcinogenic PAHs is linked to the formation of DNA adducts, with bay region diol epoxides of benzo[c]phenanthrene showing a remarkable preference for binding to deoxyadenosine (B7792050) residues in DNA. nih.gov

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices (Academic, Not Regulatory)

The detection and characterization of PAHs like 5-acetyl-benzo[c]phenanthrene in complex samples, such as environmental or biological matrices, require sophisticated analytical techniques. These methods are crucial for academic research aimed at understanding the fate, transport, and effects of these compounds.

The most prevalent methods include gas chromatography coupled with mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detectors. nih.gov HPLC is particularly powerful for separating PAH isomers that are often difficult to resolve by GC. nih.gov For instance, a validated HPLC method using a photodiode array (PDA) detector was developed for the quantitative analysis of bioactive phenanthrenes in plant extracts, demonstrating excellent linearity and low limits of detection (LOD) and quantification (LOQ). nih.gov

For structural elucidation of newly synthesized derivatives, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are indispensable tools. researchgate.net Advanced techniques like capillary GC combined with negative ion chemical ionization MS have been employed to differentiate isomers in complex matrices like air particulate matter. nih.gov

Theoretical Predictions and Synthetic Challenges for Underexplored Derivatives

The exploration of new benzo[c]phenanthrene derivatives is often guided by theoretical predictions and met with specific synthetic challenges. Computational chemistry plays a vital role in predicting the properties and reactivity of molecules before they are synthesized.

Theoretical methods, such as gauge-invariant atomic orbital density functional theory (GIAO-DFT), have been used to deduce the charge distribution and delocalization pathways in protonated benzo[c]phenanthrene carbocations. nih.gov Such calculations provide insight into the molecule's reactivity, helping to predict the most likely sites for chemical modification and understand structure-activity relationships. nih.gov This knowledge is invaluable for designing synthetic routes to underexplored derivatives, including those with specific acetylation patterns.

From a synthetic perspective, the construction of the benzo[c]phenanthrene core and its subsequent functionalization can be challenging. Modern synthetic methods like Heck coupling and oxidative photocyclization have been successfully used to create benzo[c]phenanthrene ketones. researchgate.net However, achieving regioselective substitution, such as the introduction of an acetyl group at the 5-position, requires careful control of reaction conditions and is influenced by the directing effects of any existing substituents. nih.gov The synthesis of more complex derivatives, like nitrated diazabenzo[c]phenanthrenes, further illustrates the intricate chemistry involved in modifying this polycyclic system. nih.gov

Q & A

Q. What are the validated analytical methods for detecting and quantifying 5-acetyl-benzo(c)phenanthrene in environmental samples?

To detect and quantify this compound, high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (HPLC-MS) is recommended due to its specificity for polycyclic aromatic hydrocarbons (PAHs). Calibration should use certified reference materials (CRMs) from PAH mixtures (e.g., PAH Mix 64), as described in standardized protocols for PAH analysis . Ensure sample preparation includes solid-phase extraction (SPE) to minimize matrix interference.

Q. How can researchers synthesize 5-acetyl-benzo(c)phenanthrene with high purity for experimental studies?

A common approach involves Friedel-Crafts acylation of benzo(c)phenanthrene using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification requires column chromatography with silica gel and a hexane/ethyl acetate gradient. Purity validation should utilize nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What are the key challenges in isolating 5-acetyl-benzo(c)phenanthrene from complex mixtures?

Co-elution with structurally similar PAHs (e.g., benzo(a)pyrene or chrysene derivatives) is a major issue. To resolve this, employ reverse-phase HPLC with a C18 column and optimize mobile-phase composition (e.g., acetonitrile/water gradients). Confirm peak identity using retention time matching with CRMs and spectral library comparisons .

Advanced Research Questions

Q. How can conflicting data on the photochemical degradation kinetics of 5-acetyl-benzo(c)phenanthrene be resolved?

Discrepancies in degradation rates may arise from variations in light intensity, solvent polarity, or oxygen availability. Design controlled experiments using a solar simulator with calibrated irradiance and monitor degradation via time-resolved UV-Vis spectroscopy. Statistical tools like principal component analysis (PCA) can identify dominant variables affecting degradation pathways .

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Q. What computational models are suitable for predicting the carcinogenic potential of 5-acetyl-benzo(c)phenanthrene?

Density functional theory (DFT) can predict metabolic activation pathways (e.g., epoxidation) by analyzing electron density and frontier molecular orbitals. Pair these results with in vitro assays (e.g., Ames test) to validate mutagenicity. Cross-reference findings with databases like ToxCast to assess mechanistic overlap with known carcinogens .

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Q. How does the acetyl group influence the environmental persistence of benzo(c)phenanthrene derivatives?

Comparative studies with non-acetylated analogs are critical. Use soil microcosm experiments under controlled humidity and temperature to measure half-lives. Employ gas chromatography-mass spectrometry (GC-MS) for trace-level quantification. The acetyl group may enhance solubility, altering bioavailability and microbial degradation rates .

Q. What experimental strategies address contradictions in reported metabolic pathways of 5-acetyl-benzo(c)phenanthrene?

Combine isotopic labeling (e.g., ¹⁴C-acetyl group) with high-resolution tandem mass spectrometry (HRMS/MS) to track metabolite formation in hepatic microsomal assays. Use enzyme inhibition studies (e.g., CYP450 inhibitors) to identify specific isoforms involved. Cross-validate results with transcriptomic data from exposed cell lines .

Methodological Notes

  • Data Validation : Replicated analysis (e.g., triplicate runs) and inter-laboratory comparisons are essential for mitigating instrumental variability .
  • Literature Synthesis : Platforms like ResearchGate and institutional repositories (e.g., PubMed Central) provide access to preprints and supplementary datasets for hypothesis refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.